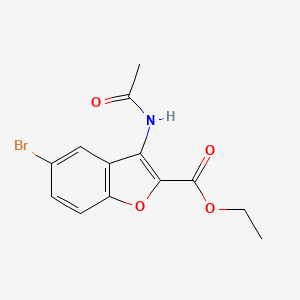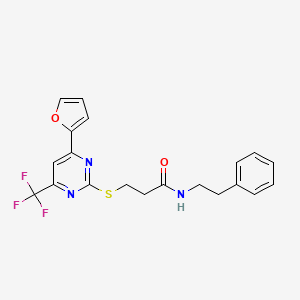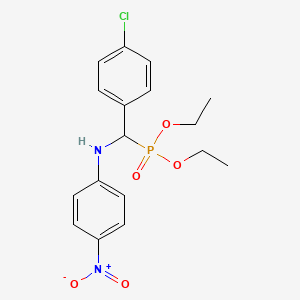![molecular formula C25H29NO3 B11575593 cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11575593.png)
cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides are key steps in the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domainand Vitas M Chemical Limited .
Analyse Chemischer Reaktionen
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE has diverse scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Benzimidazole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific structure, which combines the indole ring with cyclohexanecarbonyl and methoxyphenoxypropyl groups. This unique combination imparts distinct biological activities and chemical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C25H29NO3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
cyclohexyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C25H29NO3/c1-28-23-14-7-8-15-24(23)29-17-9-16-26-18-21(20-12-5-6-13-22(20)26)25(27)19-10-3-2-4-11-19/h5-8,12-15,18-19H,2-4,9-11,16-17H2,1H3 |
InChI-Schlüssel |
DDICQXNSDBKREN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575516.png)

![methyl 2-{3,9-dioxo-1-[3-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11575520.png)
![(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11575522.png)
![1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575532.png)
![1-[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11575542.png)



![3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11575552.png)
![N-(1-Isopropyl-2-methyl-propyl)-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B11575560.png)
![4-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11575561.png)
![5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11575566.png)
![1-{5-bromo-1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11575576.png)
